molecular formula C18H16N2O4 B2987966 N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-29-9

N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2987966
CAS No.: 478259-29-9
M. Wt: 324.336
InChI Key: CQVCJXJYGGAARU-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications

Regioselective C-acylation of Pyrroles and Indoles

N-acylbenzotriazoles have demonstrated utility as mild, regioselective, and regiospecific C-acylating agents, particularly when acid chlorides are not readily available. This is relevant for the synthesis of 2-acylpyrroles and 3-acylpyrroles, showcasing the potential of related compounds in facilitating selective organic transformations (Katritzky et al., 2003).

Acid-catalyzed Ring Opening and Formation of Dibenzoxanthenes

Acid-catalyzed ring opening of related carboxamides in the presence of trifluoroacetic acid and 2-naphthol leads to the formation of substituted dibenzoxanthenes. This process highlights the chemical reactivity of such compounds under specific conditions, leading to the creation of complex molecular structures (Gazizov et al., 2015).

Synthesis and Characterization of Pyrazole and Pyrimidine Derivatives

The reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol has been employed to synthesize 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives. These processes underline the versatility of related compounds in synthesizing novel organic molecules with potential biological activities (Hassan et al., 2014).

Antimicrobial Evaluation of Novel Organic Compounds

Certain derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating the application of related chemical compounds in the search for new antibacterial and antifungal agents. This underscores the importance of such compounds in medicinal chemistry and drug discovery efforts (Altalbawy, 2013).

Bimetallic Composite Catalysts for Heteroaryl Synthesis

Bimetallic boron-containing heterogeneous catalysts have been developed using related ligands for the Suzuki reaction in aqueous media. This research highlights the potential of such compounds in facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, showcasing their importance in catalytic processes (Bumagin et al., 2019).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-14-6-4-12(5-7-14)17(21)13-9-16(19-10-13)18(22)20-11-15-3-2-8-24-15/h2-10,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCJXJYGGAARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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